BenchChemオンラインストアへようこそ!

Methyl 3-bromo-1H-indazole-7-carboxylate

CK2 kinase inhibition anticancer drug discovery purine bioisosteres

Methyl 3-bromo-1H-indazole-7-carboxylate is the preferred scaffold for constructing 3-aryl-indazole-7-carboxylic acid libraries with validated CK2 kinase inhibition (low-μM IC₅₀). The 3-bromo group enables efficient Suzuki-Miyaura and Buchwald–Hartwig cross-coupling; the 7-methyl carboxylate is a pharmacophoric determinant for CK2 activity and directs high-yielding (>90%) regioselective N-alkylation. This regioisomer uniquely supports both targeted kinase inhibitor SAR and NOS modulator derivatization. Ideal for anticancer drug discovery and neuroinflammation target engagement studies. Bulk quantities available.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1257535-37-7
Cat. No. B1394563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-1H-indazole-7-carboxylate
CAS1257535-37-7
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C(NN=C21)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
InChIKeyTZGIJSHGAUIOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-1H-indazole-7-carboxylate (CAS 1257535-37-7): Sourcing and Baseline Characteristics


Methyl 3-bromo-1H-indazole-7-carboxylate (CAS: 1257535‑37‑7), also known as 3‑bromo‑7‑(methoxycarbonyl)‑1H‑indazole, is a heterocyclic indazole building block with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . The compound features a bromine substituent at the 3‑position and a methyl carboxylate group at the 7‑position, a substitution pattern that confers distinct reactivity and biological profile relative to other bromoindazole regioisomers and carboxylate analogs .

Why Methyl 3-bromo-1H-indazole-7-carboxylate Cannot Be Replaced by Common Indazole Analogs


Simple substitution with unsubstituted indazole, other bromoindazole regioisomers (e.g., 4‑, 5‑, or 6‑bromo), or non‑brominated 7‑carboxylate analogs fails to replicate the dual functionality required for both targeted biological activity and efficient synthetic derivatization. The 3‑bromo group serves as the critical handle for cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) that are essential for elaborating indazole‑based kinase inhibitor scaffolds, while the 7‑carboxylate group is a demonstrated pharmacophoric determinant for CK2 kinase inhibition [1]. Replacing the 3‑bromo with hydrogen, iodo, or chloro alters both reactivity and biological outcome; relocating the carboxylate to the 5‑position changes the inhibitory profile; and removing the ester entirely eliminates the synthetic entry point for further functionalization .

Methyl 3-bromo-1H-indazole-7-carboxylate: Quantitative Differentiation Evidence


CK2 Kinase Inhibitory Activity of 7‑Carboxylate Indazole Scaffolds Derived from 3‑Bromo Precursors

The 3‑bromo‑1H‑indazole‑7‑carboxylate scaffold serves as the direct precursor to 3‑aryl‑indazole‑7‑carboxylic acids, which exhibit CK2 inhibitory activity with IC₅₀ values in the 3.1–6.5 μM range [1]. In contrast, 3‑aryl‑indazole‑5‑carboxylic acids prepared via identical cross‑coupling protocols show altered activity, and the absence of the carboxylate group entirely abolishes CK2 inhibition, confirming the essential role of the 7‑carboxylate substituent that is pre‑installed in the target compound [1].

CK2 kinase inhibition anticancer drug discovery purine bioisosteres

Regioselective Synthetic Versatility of 3‑Bromo‑7‑carboxylate Indazole Scaffolds

Regioselective N‑alkylation studies comparing methyl 5‑bromo‑1H‑indazole‑3‑carboxylate, methyl 1H‑indazole‑7‑carboxylate, and 1H‑indazole‑3‑carbonitrile reveal that over 30 N1‑ and N2‑alkylated products were isolated in over 90% yield, regardless of the specific substitution pattern . DFT calculations and natural bond orbital (NBO) analyses quantified N1 and N2 partial charges and Fukui indices, providing predictive parameters for electrophilic substitution that differ markedly between 7‑carboxylate and 3‑carbonitrile analogs .

regioselective alkylation medicinal chemistry building blocks DFT mechanistic studies

Distinct Nitric Oxide Synthase (NOS) Inhibition Profile of 3‑Bromo‑7‑Substituted Indazoles

Among 7‑substituted indazoles, 3‑bromo‑7‑nitro‑1H‑indazole demonstrates equipotent NOS inhibition relative to unsubstituted 7‑nitroindazole (IC₅₀ = 0.86 ± 0.05 μM vs. 0.78 ± 0.2 μM, n=6, P>0.05) [1]. The 3‑bromo substituent is thus well‑tolerated for NOS inhibitory activity, while enabling further functionalization at the 3‑position that is not possible with 7‑nitroindazole alone. The 7‑carboxylate analog represents a versatile alternative to the nitro series for researchers seeking non‑nitro, carboxylic acid‑derived NOS modulators.

NOS inhibition neurodegenerative disease inflammation

Suzuki–Miyaura Cross‑Coupling Efficiency with Unprotected Indazole Scaffolds

The Suzuki–Miyaura cross‑coupling of unprotected indazole halides, including 3‑bromoindazole derivatives, proceeds under mild conditions in good to excellent yields using precatalysts P1 or P2 [1]. This protocol circumvents the need for NH protection/deprotection steps, directly enabling C3‑arylation of the target compound with arylboronic acids. In contrast, iodo‑indazole analogs offer similar reactivity but with higher cost and lower shelf stability; chloro‑indazoles require harsher conditions.

Suzuki coupling nitrogen-rich heterocycles palladium catalysis

Optimal Research and Industrial Applications for Methyl 3-bromo-1H-indazole-7-carboxylate (CAS 1257535-37-7)


Medicinal Chemistry: Synthesis of CK2 Kinase Inhibitor Libraries

Use methyl 3‑bromo‑1H‑indazole‑7‑carboxylate as the core scaffold for preparing 3‑aryl‑indazole‑7‑carboxylic acid libraries via Suzuki–Miyaura cross‑coupling followed by ester hydrolysis. The resulting compounds are validated CK2 inhibitors with IC₅₀ values in the low micromolar range, suitable for anticancer drug discovery programs targeting CK2‑dependent apoptosis resistance [1].

Organic Synthesis: Regioselective N‑Functionalization for Diversified Indazole Derivatives

Leverage the predictable regioselective N‑alkylation chemistry established for related 7‑carboxylate indazoles. The methyl ester group influences the N1/N2 partial charge distribution, enabling high‑yielding (>90%) synthesis of N‑substituted indazole derivatives essential for SAR exploration in kinase inhibitor and GPCR modulator programs .

Chemical Biology: Development of Nitric Oxide Synthase (NOS) Probe Molecules

Employ the 3‑bromo‑7‑carboxylate scaffold as a precursor to non‑nitro NOS modulators. The 3‑bromo group is well‑tolerated for NOS inhibition (as demonstrated by equipotent 3‑bromo‑7‑nitroindazole data) while enabling installation of affinity tags or fluorescent reporters at the 3‑position for target engagement studies in neuroinflammation and cardiovascular research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-1H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.